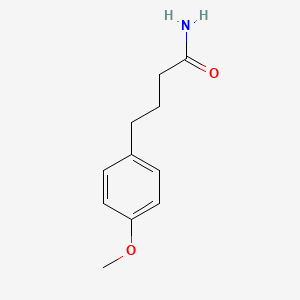
4-(4-Methoxyphenyl)butanamide
Vue d'ensemble
Description
“4-(4-Methoxyphenyl)butanamide” is a chemical compound with the formula C11H15NO2. It has a molecular weight of 193.2423 . The IUPAC Standard InChI for this compound is InChI=1S/C11H15NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h5-8H,3-4H2,1-2H3, (H,12,13) .
Synthesis Analysis
The synthesis of “4-(4-Methoxyphenyl)butan-2-one”, a closely related compound, has been reported in a study . The one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C. This process uses a multifunctional supported AuPd nanoalloy catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H15NO2), molecular weight (193.2423), and IUPAC Standard InChI .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
4-(4-Methoxyphenyl)butanamide, identified as N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide in one study, has been shown to possess significant antimicrobial and anticancer properties. This compound demonstrated good antimicrobial activity, comparable anticancer activity against lung carcinoma to the standard drug vincristine, and showed minimal effects on normal cell lines. Additionally, it exhibited antileishmanial activities and promising urease inhibition, suggesting its potential in various therapeutic applications (Sirajuddin et al., 2015).
Lipoxygenase Inhibition
Another research area involving derivatives of this compound includes the synthesis of compounds as lipoxygenase inhibitors. These compounds showed moderately good activities relative to the standard reference, indicating their potential use in treating conditions involving lipoxygenase enzyme activity (Aziz‐ur‐Rehman et al., 2016).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The compound S 19812, a derivative of this compound, has been evaluated for its dual inhibitory effect on cyclooxygenase and lipoxygenase pathways. This compound exhibited significant analgesic and anti-inflammatory activities in various models, suggesting its potential therapeutic applications in pain and inflammation management (Tordjman et al., 2003).
In Vivo Imaging of Matrix Metalloproteinases
Fluorinated derivatives of this compound, specifically designed as inhibitors of matrix metalloproteinases (MMPs), have been synthesized for potential use in positron emission tomography (PET) imaging of MMPs. These derivatives demonstrated high in vitro MMP inhibition potencies, indicating their utility in imaging locally upregulated and activated MMPs found in various pathological processes (Wagner et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLGXLPPGNNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

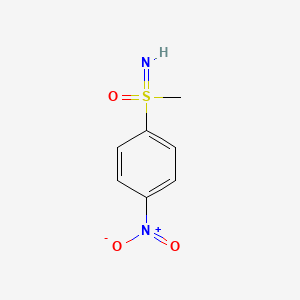

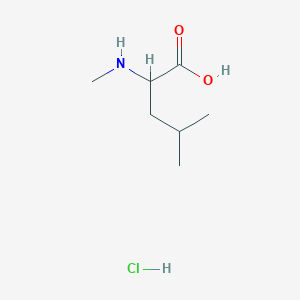
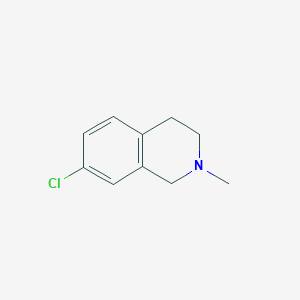
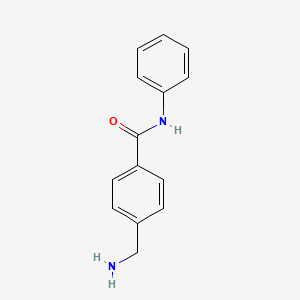
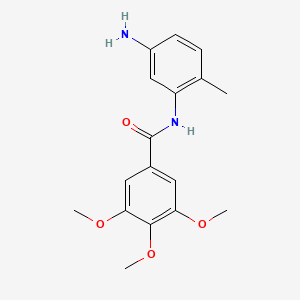
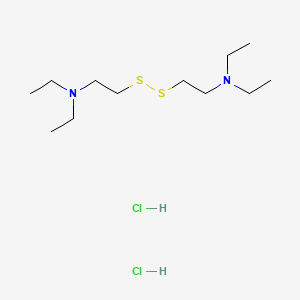
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

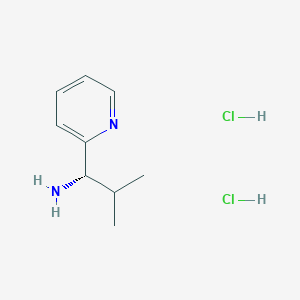
![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)

